

An In-depth Technical Guide to 2,3-Dimercapto-1-propanesulfonic acid (DMPS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimercapto-1-propanesulfonic acid

Cat. No.: B1199679

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimercapto-1-propanesulfonic acid (DMPS), also known as unithiol, is a chelating agent developed in the Soviet Union in 1958.^[1] It is a water-soluble analog of dimercaprol (British Anti-Lewisite, BAL) and is utilized primarily in the treatment of heavy metal poisoning, particularly from mercury, arsenic, and lead.^{[1][2]} Its chemical structure, featuring two thiol (-SH) groups and a sulfonic acid (-SO₃H) group, allows it to form stable complexes with various heavy metals, facilitating their excretion from the body.^[3] Compared to its predecessor, BAL, DMPS exhibits lower toxicity and can be administered both orally and intravenously.^[4] This guide provides a comprehensive technical overview of DMPS, including its chemical properties, synthesis, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical and Physical Properties

DMPS is a hydrophilic compound with the molecular formula C₃H₈O₃S₃.^[5] Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_3H_8O_3S_3$	[5]
Molar Mass	$188.27\text{ g}\cdot\text{mol}^{-1}$	[5]
CAS Number	74-61-3	[5]
Appearance	White crystalline powder	N/A
Solubility	Water-soluble	[1]
pKa of thiol groups	~8.84 and 11.2	N/A

Synthesis of Sodium 2,3-Dimercapto-1-propanesulfonate

The synthesis of sodium 2,3-dimercapto-1-propanesulfonate typically involves a multi-step process starting from an allyl compound. While several variations exist, a common pathway is outlined below.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a composite of methodologies described in the literature.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Sodium allylsulfonate
- Bromine
- Sodium sulfite
- Potassium thioacetate
- Hydrochloric acid
- Lead (II) acetate
- Ethanol

- Sodium bicarbonate
- Zinc powder (optional, for yield improvement)

Procedure:

- Bromination: Dissolve 1 equivalent of sodium allylsulfonate in water. To this solution, add 0.1-0.3 equivalents of an auxiliary agent (e.g., a phase transfer catalyst) and stir at room temperature until dissolved. Slowly add 0.9-1.2 equivalents of bromine dropwise. After the reaction is complete, add a small amount of sodium sulfite to decolorize the solution, indicating the removal of excess bromine. Adjust the pH to 6-7 with a 15-30% sodium carbonate solution to obtain an aqueous solution of sodium 2,3-dibromopropanesulfonate.[\[6\]](#)
- Sulfhydrylation: To the aqueous solution of sodium 2,3-dibromopropanesulfonate, add potassium thioacetate as the sulfhydrylation agent. The reaction introduces the thiol groups.
- Hydrolysis and Reduction (Optional): Hydrolyze the resulting compound under strong acidic conditions. For improved yield, a reduction step using zinc powder can be introduced after hydrolysis to reduce any disulfide byproducts.[\[6\]](#)
- Lead Salt Precipitation: Add a solution of lead (II) acetate to the reaction mixture to precipitate the DMPS as a lead salt complex.
- Deleading: Suspend the lead-DMPS complex in ethanol. Add dilute sulfuric acid (40-50%) to precipitate lead sulfate. The reaction is typically stirred at room temperature for 1.5-3 hours.[\[6\]](#)
- Isolation and Purification: Filter off the insoluble lead sulfate. Adjust the pH of the filtrate to 4-4.5 with solid sodium bicarbonate. The sodium salt of DMPS can then be crystallized from the solution, for example, by cooling. The crude product can be further purified by recrystallization from 90% ethanol.[\[7\]](#)

Mechanism of Action: Chelation

The primary mechanism of action of DMPS is the chelation of heavy metals. The two adjacent thiol groups on the DMPS molecule form a five-membered ring structure with the metal ion, creating a stable, water-soluble complex that can be readily excreted by the kidneys.

Caption: Chelation of a divalent heavy metal ion (Me^{2+}) by DMPS.

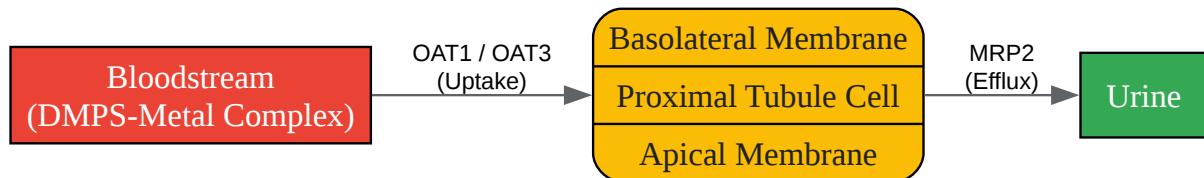
Binding Affinity

The efficacy of a chelating agent is related to the stability of the complex it forms with a metal ion, often expressed as a stability constant ($\log K$). Higher $\log K$ values indicate a stronger and more stable complex.

Metal Ion	DMPS ($\log K$)	DMSA ($\log K$)	EDTA ($\log K$)
Mercury (Hg^{2+})	~35–40	~32–38	~21.5
Arsenic (As^{3+})	~20–25	~18–23	~8–10
Lead (Pb^{2+})	~18–22	~18–20	~18.0
Cadmium (Cd^{2+})	~18–20	~17–18	~16.5
Nickel (Ni^{2+})	~13–15	~12–14	~18.6
Chromium (Cr^{3+})	~8–10	~8–10	~23.0
Thallium (Tl^{+})	~8–10	~8–10	~6–7
Aluminum (Al^{3+})	~8–11	~8–11	~16.1
Uranium (UO_2^{2+})	~10–12	~10–12	~21.0
Gadolinium (Gd^{3+})	~6–10	~6–10	~17.5

(Data compiled from available literature)^[8]

Pharmacokinetics and Metabolism


Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: The oral bioavailability of DMPS is approximately 50%.^[9] Peak plasma concentrations are typically observed within 30 to 50 minutes after ingestion.^[10]

- Distribution: DMPS is distributed in both intracellular and extracellular compartments.[1][9] Importantly, it does not cross the blood-brain barrier, which prevents the redistribution of heavy metals to the brain.[1][9]
- Metabolism: The metabolism of DMPS has not been extensively detailed in the literature, but it is known to form acyclic and cyclic disulfides in the urine. It is believed that DMPS can form mixed disulfides with endogenous thiol-containing molecules such as cysteine.
- Excretion: DMPS and its metal complexes are primarily excreted via the kidneys.[1] Approximately 90% of the administered dose is eliminated through urine, with about 80% excreted within the first 24 hours.[1][9] The peak excretion of chelated metals occurs 2 to 3 hours after DMPS administration.[10]

Renal Excretion Pathway

The renal excretion of DMPS is an active process involving organic anion transporters (OATs) in the proximal tubules of the kidneys.

[Click to download full resolution via product page](#)

Caption: Renal excretion of DMPS-metal complexes via organic anion transporters.

Studies have shown that both the reduced (DMPSH) and oxidized (DMPSS) forms of DMPS interact with OAT1 and OAT3 on the basolateral membrane of proximal tubule cells.[11] The oxidized form, which is the predominant form in the blood, shows a higher affinity for OAT3.[11] Once inside the tubular cells, the DMPS-metal complexes are transported across the apical membrane into the urine, a process that may involve multidrug resistance-associated protein 2 (MRP2).

Clinical Efficacy and Applications

DMPS is used clinically for the diagnosis and treatment of heavy metal intoxication.

DMPS Challenge Test

The DMPS challenge test is a provocation test used to assess the body burden of heavy metals. A baseline urine sample is collected before the administration of DMPS, followed by a timed urine collection (typically 6 hours) after an oral or intravenous dose of DMPS.^[8] An increase in the urinary excretion of specific metals after DMPS administration suggests an elevated body burden.

Protocol for Oral DMPS Challenge Test:

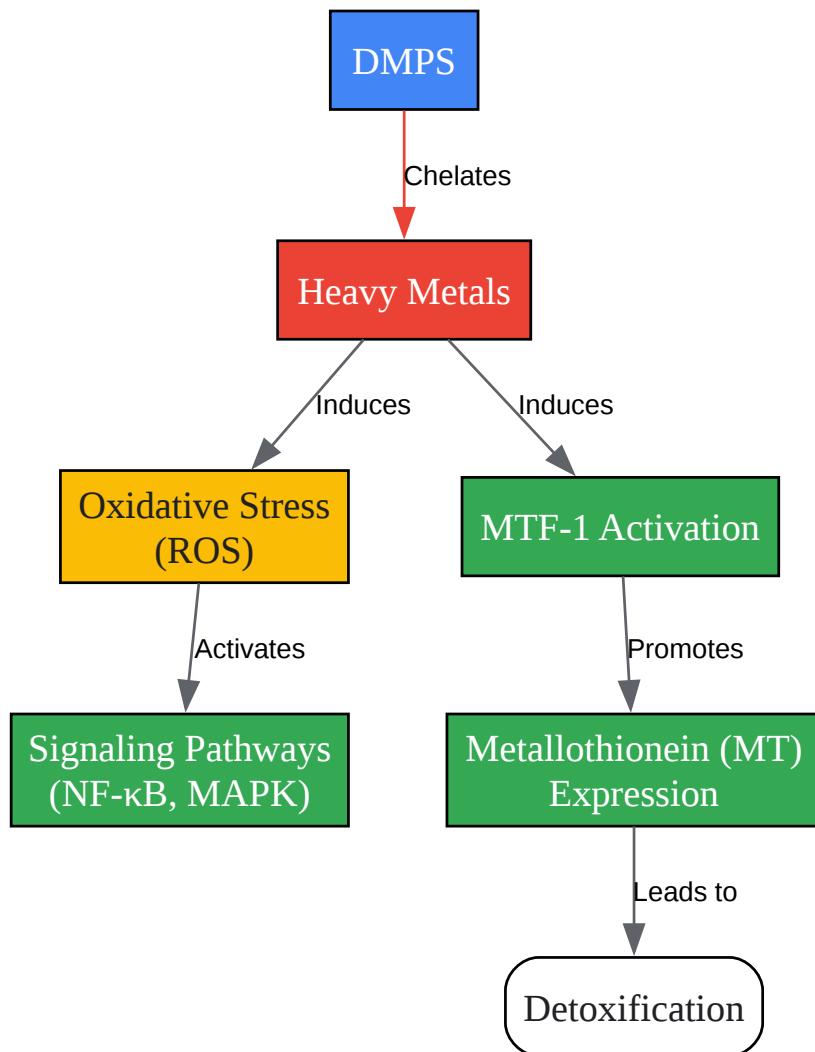
- The patient should fast for approximately 8 hours prior to the test.^[8]
- A pre-provocation, first-morning urine sample is collected.^[8]
- An oral dose of DMPS is administered, typically 300 mg for adults or 10 mg/kg of body weight.^{[8][12]}
- All urine is collected for the next 6 hours.^[8]
- The pre- and post-provocation urine samples are analyzed for heavy metal content.

Quantitative Efficacy Data

Clinical and experimental studies have demonstrated the efficacy of DMPS in increasing the urinary excretion of heavy metals.

Metal	Study Population	DMPS Dose	Increase in Urinary Excretion	Reference
Mercury	Former chloro-alkali workers	300 mg oral	7.6-fold increase in 24 hours	[13]
Mercury	Occupationally exposed workers	Two doses (oral or IM)	Mobilized 17-20% (oral) and 25-30% (IM) of kidney mercury burden	[14]
Arsenic	Humans in high-arsenic area	300 mg oral	Significant increase in total arsenic excretion, particularly monomethylarsonic acid (MMA)	[12]
Various	Chronically exposed patients	IV administration	Most suitable for Sb, As, and Hg	[15]

Signaling Pathways and Indirect Effects


The primary effect of DMPS on cellular signaling is indirect and stems from its ability to chelate and remove heavy metals. Heavy metals are known to induce oxidative stress and interfere with various signaling pathways. By reducing the cellular concentration of these metals, DMPS can help restore normal cellular function.

Oxidative Stress and Metallothionein Expression

Heavy metals like cadmium and mercury can generate reactive oxygen species (ROS), leading to oxidative stress.^{[16][17]} This oxidative stress can activate signaling pathways such as the NF-κB and MAPK pathways.^{[5][17]}

Cells respond to heavy metal exposure by upregulating the expression of metallothioneins (MTs), which are cysteine-rich proteins that bind to and detoxify heavy metals.^{[18][19][20]} The

expression of MTs is regulated by the metal-responsive transcription factor-1 (MTF-1).[\[18\]](#)[\[20\]](#) By removing heavy metals, DMPS can indirectly influence the signaling pathways that lead to MT expression.

[Click to download full resolution via product page](#)

Caption: Indirect effects of DMPS on cellular signaling pathways.

Conclusion

2,3-Dimercapto-1-propanesulfonic acid is a valuable chelating agent in the management of heavy metal poisoning. Its water solubility, oral bioavailability, and favorable safety profile compared to older chelators make it a clinically important therapeutic. This guide has provided a detailed overview of its chemical properties, synthesis, mechanism of action, and clinical

applications, intended to be a valuable resource for researchers and drug development professionals. Further research into the detailed metabolic fate of DMPS and its potential for more nuanced interactions with cellular signaling pathways could provide deeper insights into its therapeutic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biomedres.us [biomedres.us]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN109651211B - Method for preparing 2, 3-dimercaptopropanesulfonic acid sodium salt - Google Patents [patents.google.com]
- 7. EP0024562A1 - Process for the preparation of 2,3-dimercaptopropane-1-sulfonic acid and its salts - Google Patents [patents.google.com]
- 8. lisaganay.com [lisaganay.com]
- 9. Drug-metabolizing enzymes: mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worldhealthlaboratories.com [worldhealthlaboratories.com]
- 11. Recommendations for Provoked Challenge Urine Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clearance half life of mercury in urine after the cessation of long term occupational exposure: influence of a chelating agent (DMPS) on excretion of mercury in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mobilization of mercury by DMPS in occupationally exposed workers and in model experiments on rats: evaluation of body burden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journaljammr.com [journaljammr.com]
- 16. Cadmium and cellular signaling cascades: interactions between cell death and survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heavy metal-induced metallothionein expression is regulated by specific protein phosphatase 2A complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heavy Metal-induced Metallothionein Expression Is Regulated by Specific Protein Phosphatase 2A Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of metallothionein gene expression by oxidative stress and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dimercapto-1-propanesulfonic acid (DMPS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199679#2-3-dimercapto-1-propanesulfonic-acid-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

